molecular formula C11H9ClN2OS B3407586 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 7496-60-8

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3407586
CAS No.: 7496-60-8
M. Wt: 252.72 g/mol
InChI Key: SZMTXFIEJGDABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Thiazole (B1198619) Derivatives in Contemporary Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, serves as a foundational scaffold for a multitude of biologically active molecules. nih.govwisdomlib.org This structural motif is integral to numerous pharmacologically significant drugs, underscoring its importance in medicinal chemistry. bohrium.com Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. nih.govsysrevpharm.orgjetir.org

The versatility of the thiazole nucleus is exemplified by its presence in both natural products, such as thiamine (B1217682) (Vitamin B1), and synthetic drugs like the antiretroviral agent ritonavir (B1064) and the antimicrobial sulfathiazole. nih.govbohrium.com The established therapeutic relevance of this heterocyclic system provides a strong impetus for the continued exploration and development of novel thiazole-containing compounds. bohrium.com

Historical Overview of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide and Related Chemical Scaffolds

The synthesis of thiazole derivatives has a well-established history, with foundational work dating back to the pioneering efforts of Hofmann and Hantzch. nih.gov The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a cornerstone for the creation of this heterocyclic ring. A common synthetic route to the core structure of the title compound involves the reaction of a substituted phenacyl halide with a thiourea (B124793) derivative, followed by acylation.

For instance, the synthesis of the intermediate 4-(4-chlorophenyl)thiazol-2-amine is achieved by refluxing 4-chloro-α-chloroacetophenone with thiourea in ethanol (B145695). ijcce.ac.ir Subsequent reaction of this amine with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), yields the final this compound. Research on related scaffolds, such as N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, further illustrates the synthetic strategies employed for this class of compounds. nih.gov

Rationale for In-depth Academic Investigation of this compound

The primary driver for the in-depth academic investigation of this compound and its derivatives is their potential as anticancer agents. ijcce.ac.ir The rising incidence of cancer and the limitations of current therapies, including drug resistance and severe side effects, necessitate the discovery of novel antineoplastic agents. ijcce.ac.ir

Thiazole-containing compounds have demonstrated significant anticancer effects, with some derivatives having been successfully developed into marketed drugs such as dasatinib (B193332) and ixabepilone. ijcce.ac.ir The this compound scaffold has been specifically identified as a promising template for the design of new cytotoxic agents. ijcce.ac.ir Research has shown that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS). ijcce.ac.irnih.gov

Current Landscape of Scholarly Inquiry Pertaining to this compound

The current landscape of scholarly inquiry pertaining to this compound is vibrant and focused on its potential as an anticancer agent. Recent research has involved the synthesis of a variety of derivatives and their evaluation against different cancer cell lines.

For example, a 2024 study published in the Iranian Journal of Chemistry and Chemical Engineering detailed the synthesis of a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives and their cytotoxic effects against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir Some of these compounds exhibited potent cytotoxic activity, with one derivative showing an IC50 value of 1.3 µM against HeLa cells. ijcce.ac.ir Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis by activating caspase-3, reducing the mitochondrial membrane potential, and increasing the production of reactive oxygen species. ijcce.ac.ir

Another area of active research is the exploration of structure-activity relationships (SAR) to optimize the anticancer potency of this chemical scaffold. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers aim to design more effective and selective anticancer agents. nih.gov

Below is an interactive data table summarizing the properties of this compound and a related derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundNot explicitly foundNot explicitly found
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-phenylacetamido)acetamide derivative (8a)C17H12Cl2N2O2S407.3 ijcce.ac.ir
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamideC11H8BrClN2OS331.62 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMTXFIEJGDABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323962
Record name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-60-8
Record name NSC405303
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 4 Chlorophenyl 1,3 Thiazol 2 Yl Acetamide

Established Synthetic Pathways for the Core N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Scaffold

The principal and most widely employed method for constructing the 4-(4-chlorophenyl)-1,3-thiazol-2-amine (B152053) backbone of the target molecule is the Hantzsch thiazole (B1198619) synthesis. This classical condensation reaction provides a reliable and efficient route to this crucial intermediate.

The subsequent and final step in the synthesis of this compound is the acylation of the 2-amino group of the thiazole ring. This is a standard transformation that can be accomplished using common acetylating agents.

Key Reaction Mechanisms and Reagents Employed in Synthesis

The synthesis of this compound is a two-step process, beginning with the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by an N-acetylation reaction.

Step 1: Hantzsch Thiazole Synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine

The mechanism of the Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, in this case, thiourea (B124793). The key reagents for the synthesis of the intermediate, 4-(4-chlorophenyl)-1,3-thiazol-2-amine, are:

2-halo-1-(4-chlorophenyl)ethan-1-one: This α-haloketone can be either 2-bromo-1-(4-chlorophenyl)ethan-1-one or 2-chloro-1-(4-chlorophenyl)ethan-1-one. The bromo derivative is often more reactive.

Thiourea: This provides the nitrogen and sulfur atoms for the thiazole ring.

Solvent: Typically, a protic solvent like ethanol (B145695) is used to facilitate the reaction.

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net

Step 2: N-acetylation of 4-(4-chlorophenyl)-1,3-thiazol-2-amine

The final step is the acylation of the exocyclic amino group of the synthesized 2-aminothiazole (B372263). Common reagents for this transformation include:

Acetic anhydride (B1165640) or Acetyl chloride: These are effective acetylating agents that react readily with the amino group. nih.govresearchgate.net

Base: A base such as triethylamine (B128534) or pyridine (B92270) can be used to scavenge the acidic byproduct (e.g., HCl or acetic acid). nih.govnih.gov

Solvent: Anhydrous conditions are often preferred, using solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.govnih.gov

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the 2-amino group on the carbonyl carbon of the acetylating agent, leading to the formation of the amide bond.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves refining the reaction conditions for both the Hantzsch thiazole synthesis and the subsequent N-acetylation step to maximize yield and purity.

For the Hantzsch synthesis of the 2-aminothiazole intermediate, microwave-assisted heating has been shown to significantly reduce reaction times and improve yields compared to conventional refluxing. nih.gov The choice of solvent can also play a role, with polar solvents like ethanol being commonly employed. Purification of the intermediate is typically achieved through recrystallization.

In the N-acetylation step, the choice of acetylating agent and base is crucial. While both acetic anhydride and acetyl chloride are effective, acetyl chloride can be more reactive and may require careful control of the reaction temperature to avoid side reactions. nih.gov The use of a non-nucleophilic base like triethylamine is common to prevent competition with the aminothiazole for the acetylating agent. nih.gov Purification of the final product often involves chromatographic techniques to remove any unreacted starting materials or byproducts, such as bis-acylated derivatives. nih.gov

Derivatization Strategies and Analogue Synthesis Based on this compound

Derivatization of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at several key positions: the acyl amide linker, the 4-chlorophenyl moiety, and the 1,3-thiazole ring itself.

Modifications at the Acyl Amide Linker

The acyl amide linker offers a versatile point for modification. Instead of an acetyl group, a variety of other acyl groups can be introduced by using different acyl chlorides or anhydrides in the acylation step. For instance, derivatives with longer alkyl chains, aromatic rings, or other functional groups can be synthesized. One example is the synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide, where a piperidinoacetamide group is attached to the 2-amino position. chemicalbook.com Another example involves the use of 2-(2-methoxyphenoxy)acetic acid to form N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide. uni.lu These modifications can significantly alter the lipophilicity, steric bulk, and hydrogen bonding potential of the molecule.

Substituent Variations on the 4-chlorophenyl Moiety

The 4-chlorophenyl group can be replaced with other substituted phenyl rings by starting the Hantzsch synthesis with the appropriately substituted 2-halo-1-phenylethan-1-one. mdpi.comijcce.ac.ir This allows for the investigation of the electronic and steric effects of different substituents on the phenyl ring. For example, analogues with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be prepared. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrates the feasibility of introducing different halogens at the para position of the phenyl ring. nih.govresearchgate.net Furthermore, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives highlights the possibility of introducing substituents at different positions on the phenyl ring. nih.gov

Alterations to the 1,3-Thiazole Ring System

Direct modification of the 1,3-thiazole ring of this compound is generally less straightforward than modifications at the other positions. Electrophilic substitution on the thiazole ring, which is relatively electron-rich, typically occurs at the C5 position. pharmaguideline.com However, the presence of the N-acetyl group at the 2-position can influence the reactivity and regioselectivity of such reactions.

A more common approach to introduce diversity in the thiazole ring is to modify the starting materials for the Hantzsch synthesis. For example, using different α-haloketones can lead to substituents at the C5 position of the thiazole ring. Similarly, using substituted thioureas can introduce substituents at the 2-amino group, although this would preclude the subsequent formation of the N-acetyl group of the target compound.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of thiazole derivatives, including this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The conventional synthesis of the key intermediate, 4-(4-chlorophenyl)thiazol-2-amine, often involves the Hantzsch thiazole synthesis, which traditionally uses volatile organic solvents and can require long reaction times. Greener alternatives focus on several aspects of this synthesis:

Alternative Energy Sources: Microwave irradiation and ultrasound assistance have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times. tandfonline.com For the synthesis of thiazole derivatives, these techniques can significantly reduce the energy consumption compared to conventional heating methods. tandfonline.com For instance, the acetylation of 2-aminothiazole has been successfully achieved using ultrasound irradiation, suggesting a potential green route for the final step in the synthesis of the target compound. tandfonline.com

Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. For the Hantzsch thiazole synthesis, water or polyethylene (B3416737) glycol (PEG) have been explored as greener alternatives to traditional organic solvents. Furthermore, the development of reusable and non-toxic catalysts is a key area of research. For example, chitosan-based biocatalysts and aqueous extracts of neem leaves have been utilized for the synthesis of 2-aminothiazole derivatives, offering a more sustainable catalytic system. The use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation has been reported for the synthesis of other thiazole derivatives, showcasing a promising green approach.

Atom Economy and Waste Reduction: One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they can significantly improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. An efficient one-pot, three-component synthesis of Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under both conventional heating and ultrasonic irradiation. nih.gov This approach streamlines the synthesis of the thiazole core. For the final acetylation step, the use of acetic anhydride without a solvent can be considered a greener option, as it avoids the use of potentially hazardous solvents and the only byproduct is acetic acid, which can be easily removed. scielo.br

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Alternative Energy Sources Microwave or ultrasound-assisted Hantzsch synthesis and acetylation.Reduced reaction times, lower energy consumption, potentially higher yields.
Safer Solvents and Auxiliaries Use of water, ethanol, or PEG as solvents for the Hantzsch synthesis.Reduced toxicity and environmental impact.
Catalysis Use of biocatalysts (e.g., chitosan-based) or reusable solid acid catalysts.Catalyst recyclability, reduced waste, milder reaction conditions.
Designing for Energy Efficiency Performing reactions at ambient temperature or with alternative energy sources.Lower energy costs and environmental footprint.
Waste Prevention One-pot synthesis of the thiazole intermediate.Reduced number of work-up and purification steps, minimizing solvent and material waste.

Chemoinformatics and Reaction Informatics in this compound Synthesis Planning

Chemoinformatics and reaction informatics are increasingly vital disciplines in modern chemical synthesis, offering powerful computational tools for planning, predicting, and optimizing reaction pathways. While specific applications to the synthesis of this compound are not extensively documented, the principles and tools of these fields are highly relevant.

Retrosynthetic Analysis:

Computer-aided synthesis planning (CASP) tools can be employed to devise synthetic routes for this compound. These programs utilize databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. For the target compound, a typical retrosynthetic analysis would likely suggest the disconnection of the amide bond, leading to 4-(4-chlorophenyl)thiazol-2-amine and an acetylating agent. A further disconnection of the thiazole ring would point towards the Hantzsch thiazole synthesis from 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea.

Reaction Prediction and Optimization:

Machine learning (ML) algorithms are being developed to predict the outcomes of chemical reactions, including yields and the optimal reaction conditions. beilstein-journals.orgchemrxiv.org By training on large datasets of known reactions, these models can suggest suitable catalysts, solvents, temperatures, and reaction times for the synthesis of this compound. For instance, an ML model could be used to predict the most effective green catalyst for the Hantzsch synthesis step or to optimize the conditions for the acetylation of the 2-aminothiazole intermediate to maximize yield and minimize byproducts. nih.govnih.gov

Computational Mechanistic Studies:

Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms of the synthetic steps. researchgate.netnih.gov For the Hantzsch thiazole synthesis, DFT studies can elucidate the transition states and intermediates, helping to understand the factors that control the reaction's efficiency and regioselectivity. researchgate.netnih.gov This fundamental understanding can guide the rational design of improved catalysts and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) for Synthesis:

While QSAR is more commonly used in drug discovery to correlate chemical structure with biological activity, similar principles can be applied to reaction optimization. By developing QSAR models that correlate the structural features of reactants and catalysts with reaction outcomes (e.g., yield, reaction rate), it may be possible to predict the most suitable substrates and conditions for the synthesis of this compound and its analogs. researchgate.netnih.govimist.malaccei.org

The following table illustrates the potential applications of chemoinformatics and reaction informatics in the synthesis of the target compound:

Informatics ToolApplication in Synthesis Planning and Optimization
Retrosynthesis Software Proposing viable synthetic routes from simple precursors.
Machine Learning Models Predicting reaction yields and optimal conditions (catalyst, solvent, temperature).
Density Functional Theory (DFT) Elucidating reaction mechanisms to guide catalyst and condition selection.
QSAR Modeling Correlating structural features with reaction outcomes to guide substrate selection.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 4 Chlorophenyl 1,3 Thiazol 2 Yl Acetamide Analogues

Design Principles for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Derivatives

The design of derivatives based on the this compound scaffold is often guided by established medicinal chemistry principles such as molecular hybridization and bioisosteric replacement. The core structure itself, featuring a 2-acetamido-4-phenylthiazole moiety, is a recognized pharmacophore in various therapeutic areas, including oncology.

A key design strategy involves a hybridization approach, where the core scaffold is linked to other known bioactive fragments to create a new molecule with potentially enhanced or novel activity. For instance, in the development of potential anticancer agents, the this compound core has been extended by incorporating a phenylacetamido group, resulting in derivatives of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide.

Structure-activity relationship (SAR) studies on this series have focused on substitutions on the terminal phenyl ring. The electronic properties of these substituents have a significant impact on cytotoxic activity. Research has demonstrated that introducing diverse chemical moieties allows for the exploration of how electron-donating and electron-withdrawing groups influence the biological effect. For example, in a study evaluating cytotoxicity against HeLa, A549, and U87 cancer cell lines, derivatives were synthesized with various substituents on the terminal phenyl ring.

Key SAR findings from this research include:

Position of Substituents: The position of a substituent can dramatically alter activity. For example, a chlorine atom at the ortho position (Compound 8a) of the terminal phenyl ring resulted in the highest potency against HeLa cells.

Nature of Substituents: Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, fluoro, nitro) have been explored. Halogen substitutions, particularly chlorine and fluorine, at various positions often lead to potent compounds.

Cell Line Sensitivity: The SAR can vary significantly between different cell lines. For instance, HeLa and U87 cells were found to be more sensitive to this class of compounds than A549 lung carcinoma cells.

The table below summarizes the cytotoxic activity (IC50) of selected N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives against the HeLa cell line, illustrating the design principles discussed.

CompoundSubstituent (R) on Terminal Phenyl RingIC50 (µM) against HeLa Cells
8a2-Cl1.3 ± 0.14
8b3-Cl2.9 ± 0.21
8c4-Cl3.1 ± 0.19
8d2-F2.2 ± 0.11
8e4-F3.7 ± 0.24
8f4-Br3.4 ± 0.15
8g4-I4.1 ± 0.31
8h4-CH34.5 ± 0.28
8i4-OCH35.2 ± 0.35
8j4-NO23.9 ± 0.22

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole (B1198619) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to guide rational drug design. nih.gov

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties.

3D-QSAR Descriptors : In CoMFA and CoMSIA, the primary descriptors are steric and electrostatic fields. CoMFA calculates these fields around a set of aligned molecules, while CoMSIA provides additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. These fields are sampled at various grid points, and their values are used as independent variables in the QSAR equation. nih.govnih.gov

Alignment : The most critical step in 3D-QSAR is the molecular alignment of the compounds in the dataset. For thiazole derivatives, alignment is typically achieved by docking the compounds into the active site of a target protein (structure-based alignment) or by superimposing them based on a common substructure (ligand-based alignment). nih.gov

Statistical Methods : Partial Least Squares (PLS) regression is the most common statistical method used to develop the QSAR model. It correlates the variations in the molecular descriptors (independent variables) with the variations in biological activity (dependent variable, e.g., IC50). nih.gov

Predictive Capabilities and Validation of QSAR Models

A QSAR model's utility is determined by its statistical significance and predictive power. This is assessed through rigorous validation procedures.

Internal Validation : Cross-validation is the primary method for internal validation. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (q² or r²cv). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

External Validation : The model's true predictive power is tested using an external test set of compounds that were not used in the model's development. The predictive correlation coefficient (r²pred) is calculated based on how well the model predicts the activity of these external compounds. An r²pred value greater than 0.6 is desirable. nih.gov

For example, a structure-based 3D-QSAR study on thiazoles as 5-HT3 receptor antagonists yielded a CoMFA model with a q² of 0.785 and a CoMSIA model with a q² of 0.744. The predictive r² for the CoMSIA model on an external test set was a satisfactory 0.804. nih.gov The resulting contour maps from such studies provide a visual guide for design, indicating regions where steric bulk, positive/negative charge, or hydrophobicity would be favorable or unfavorable for activity.

Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives

Pharmacophore modeling is a powerful ligand-based design tool that defines the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points.

For anticancer thiazole derivatives, pharmacophore models are often generated based on a set of known active compounds. These models typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Features (HY)

In the context of this compound analogues, a hypothetical pharmacophore model for anticancer activity might include:

An aromatic ring feature corresponding to the 4-chlorophenyl group.

A hydrogen bond acceptor, potentially the nitrogen or sulfur atom in the thiazole ring.

A hydrogen bond donor from the amide N-H group.

Another hydrogen bond acceptor from the amide carbonyl oxygen.

Modeling studies on related imidazo[2,1-b]thiazole derivatives as anticancer agents have highlighted the importance of the thiazole moiety and a side chain capable of forming hydrogen bonds for activity. nih.gov Such models serve as 3D queries for virtual screening of compound libraries to identify new molecules with the desired spatial arrangement of features, or to guide the modification of existing scaffolds to better fit the pharmacophore and improve activity.

Conformational Analysis and Molecular Flexibility of this compound

The most significant conformational features include:

Torsion Angle between Phenyl and Thiazole Rings : X-ray crystallography studies of analogous compounds provide insight into the preferred orientation between the 4-phenyl and the thiazole ring. In the related compound 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the thiazole ring forms a dihedral angle of 64.18° with the benzene ring. For 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, this angle is 72.4°. This non-planar arrangement is a common feature of this scaffold.

Amide Bond Conformation : The acetamide (B32628) linker (-NH-C=O-) is generally planar. However, rotation around the C-N bond is restricted, leading to the possibility of cis and trans conformers. The trans conformation is significantly more stable and is the predominant form observed in related crystal structures.

Flexibility of the Acetyl Group : The bond connecting the carbonyl carbon to the methyl group is a freely rotatable single bond, allowing the methyl group to adopt various positions.

Impact of Stereochemistry on Biological Activity within this compound Analogues

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. However, stereochemistry can be introduced into its analogues through chemical modification, which can have a profound impact on biological activity.

Stereocenters could be introduced in several ways:

Modification of the Acetamide Group : Replacing the acetyl group (-COCH₃) with a larger, chiral acyl group, such as an (S)- or (R)-2-phenylpropionyl group, would create a pair of diastereomers.

Substitution on a Side Chain : Adding a substituent with a chiral center elsewhere in the molecule.

The principle of stereospecificity in drug action is well-established. Enantiomers (non-superimposable mirror-image isomers) of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other, a concept often described as the "three-point attachment" model.

While specific studies evaluating the stereoisomers of this compound analogues were not prominently found in the surveyed literature, it is a critical consideration in drug design. If a chiral analogue were developed, it would be essential to separate the enantiomers and evaluate them independently to identify the eutomer (the more active isomer) and the distomer (the less active isomer). This allows for the development of a more potent and potentially safer single-enantiomer drug.

Mechanistic and Target Oriented Research on N 4 4 Chlorophenyl 1,3 Thiazol 2 Yl Acetamide

Identification and Validation of Molecular Targets for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

The therapeutic effects of a compound are rooted in its interaction with specific molecular targets. For this compound and its derivatives, research has pointed towards a primary interaction with the components of the cellular cytoskeleton and the modulation of critical protein-protein interactions.

The main molecular target identified for the broader class of thiazole-2-acetamide derivatives is tubulin, the protein subunit of microtubules. nih.govhumanjournals.comresearchgate.net These compounds function as tubulin polymerization inhibitors, disrupting the dynamic assembly and disassembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. nih.govnih.gov

Molecular docking studies and in-vitro assays have shown that these derivatives bind to the colchicine (B1669291) binding site on β-tubulin. nih.govhumanjournals.com This binding prevents the tubulin dimers from adding to the growing end of microtubules, thus halting their formation. This disruption of microtubule dynamics leads to a cascade of events, ultimately inhibiting cell proliferation. nih.gov For example, a derivative of the core compound, was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 2.00 ± 0.12 μM, surpassing the reference compound combretastatin (B1194345) A-4. nih.gov Another highly effective derivative exhibited an IC50 value of 2.69 μM for tubulin inhibition. nih.gov

While tubulin is the most extensively studied target, reviews of thiazole-containing compounds suggest potential interactions with other enzymes. These may include acetylcholinesterase, topoisomerase, and histone deacetylase (HDAC), although these interactions have not been specifically validated for this compound itself. ijcce.ac.irnih.gov

Table 1: Tubulin Polymerization Inhibition by Thiazole-2-acetamide Derivatives
CompoundTargetActivity (IC50)Reference
Thiazole-based tubulin inhibitor (Compound IV)Tubulin Polymerization2.00 ± 0.12 µM nih.gov
Thiazole-based tubulin inhibitor (Compound 10a)Tubulin Polymerization2.69 µM nih.gov
Combretastatin A-4 (Reference)Tubulin Polymerization2.96 ± 0.18 µM nih.gov

Specific studies detailing the binding of this compound to cell surface or nuclear receptors are not extensively documented in the current literature. The primary mechanism of action appears to be directed at intracellular protein targets rather than classical receptor-ligand interactions. The interaction with the colchicine binding site of tubulin is the most well-characterized binding event for this class of compounds. nih.govhumanjournals.com Thiazole-containing aromatic heterocycles have been noted to bind to certain bacterial proteins and receptors, but these findings are primarily in the context of antibacterial activity. nih.gov Further research is required to explore any potential interactions with receptor systems in human cells.

The mechanism of tubulin polymerization inhibition is a direct example of modulating protein-protein interactions. Microtubules are formed by the non-covalent polymerization of α- and β-tubulin heterodimers. mdpi.com By binding to β-tubulin, this compound and its analogues prevent the longitudinal association of these tubulin dimers. nih.gov This interference with the tubulin-tubulin interaction disrupts the formation of the microtubule polymer, effectively modulating this critical protein assembly process. This disruption of the cytoskeleton is the foundational event that triggers subsequent cellular signaling pathways. nih.govmdpi.com

Elucidation of Cellular and Subcellular Signaling Pathways Perturbed by this compound

The inhibition of tubulin polymerization by this compound and its derivatives initiates a well-defined signaling cascade, leading to cell cycle arrest and apoptosis.

The direct upstream event is the binding of the compound to tubulin. The immediate downstream consequence of microtubule disruption is the activation of the spindle assembly checkpoint, which leads to an arrest of the cell cycle in the G2/M phase. humanjournals.comnih.gov This halt in cell division prevents the proliferation of cancer cells.

Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis. This is characterized by a series of downstream events:

Modulation of Bcl-2 Family Proteins : Studies on derivatives show a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov

Mitochondrial Disruption : The shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential (MMP). ijcce.ac.irijcce.ac.ir

Caspase Activation : The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3. nih.govnih.gov Multiple studies on derivatives of the title compound have confirmed a significant increase in the activity of caspase-3 and caspase-9 following treatment. nih.govijcce.ac.irijcce.ac.ir

Generation of Reactive Oxygen Species (ROS) : An increase in ROS production has also been observed, which can further contribute to mitochondrial damage and the apoptotic cascade. ijcce.ac.irijcce.ac.ir

Table 2: Effect of Thiazole-2-acetamide Derivatives on Apoptotic Markers
Compound DerivativeCell LineEffect ObservedReference
Compound 10aMDAMB-231Markedly elevated Caspase-3 levels (625 ± 5 pg/mL) nih.gov
Compound 10oMDAMB-231Markedly elevated Caspase-3 levels (605 ± 5 pg/mL) nih.gov
Compound 13dMDAMB-231Markedly elevated Caspase-3 levels (690 ± 5 pg/mL) nih.gov
Various DerivativesCancer cell linesDown-regulation of Bcl-2, Up-regulation of Bax nih.gov
Various DerivativesCancer cell linesReduction of Mitochondrial Membrane Potential (MMP) ijcce.ac.irijcce.ac.ir

While the primary pathway initiated by this compound analogues involves tubulin and apoptosis, there is potential for cross-talk with other major signaling pathways. General reviews on thiazole (B1198619) derivatives have suggested an association with the inhibition of key cell survival pathways such as the PI3K/Akt/mTOR and NF-κB pathways. researchgate.netnih.gov Disruption of the cytoskeleton can influence the localization and activity of signaling components within these pathways.

Furthermore, the generation of ROS can act as a secondary messenger, influencing a variety of signaling cascades. ijcce.ac.ir ROS can modulate pathways like MAP kinase (MAPK) signaling, which can, in turn, influence cell fate decisions between survival and apoptosis. This suggests that the cellular response to these compounds may be a complex interplay between the direct effects of microtubule disruption and the indirect effects of induced oxidative stress.

Cellular Assays and Phenotypic Screening of this compound (Mechanistic Context)

Cellular assays are fundamental to understanding the biological effects of this compound at a mechanistic level. These in vitro tests provide critical data on how the compound affects cell health, proliferation, and modes of cell death, offering insights into its potential as a therapeutic agent.

Research on this compound and its closely related analogs demonstrates notable effects on the viability and proliferation of various cancer cell lines. Cytotoxicity is a key measure of a compound's potential as an anticancer agent and is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives of this compound have been evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures changes in metabolic activity as an indicator of cell viability. For instance, a study on a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives revealed potent cytotoxic activity. ijcce.ac.ir The sensitivity to these compounds varied among different cell lines; HeLa (cervical cancer) and U87 (glioblastoma) cells were found to be more sensitive, whereas the A549 lung carcinoma cell line was more resistant. ijcce.ac.ir One particular derivative, featuring an ortho-chlorine substitution on a terminal phenyl ring, was identified as the most active against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.ir In another study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were tested against the MCF7 breast cancer cell line, showing that some compounds in this class possess significant antiproliferative effects. researchgate.net

These findings highlight that the this compound scaffold is a promising backbone for cytotoxic agents. The variations in IC50 values across different cell lines and with minor structural modifications underscore the importance of the specific chemical structure in determining the potency and spectrum of activity.

Cytotoxicity of this compound Derivatives in Cancer Cell Lines
DerivativeCell LineAssayIC50 (µM)Source
Compound 8a (ortho-chloro derivative)HeLa (Cervical Cancer)MTT1.3 ± 0.14 ijcce.ac.ir
General DerivativesU87 (Glioblastoma)MTTVariable ijcce.ac.ir
General DerivativesA549 (Lung Carcinoma)MTTGenerally higher (more resistant) ijcce.ac.ir
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesMCF7 (Breast Cancer)SRBActive researchgate.net

Inducing apoptosis, or programmed cell death, is a primary strategy for many anticancer therapies. nih.gov Research into derivatives of this compound indicates that their cytotoxic effects are mediated, at least in part, through the activation of apoptotic pathways. ijcce.ac.ir

Key mechanisms that have been explored include the activation of caspases, a family of proteases that are central to the execution of apoptosis. Studies have shown that treatment with these thiazole derivatives can lead to the activation of caspase-3, a critical executioner caspase. ijcce.ac.irijcce.ac.ir Further investigation into a series of 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities, revealed that compounds with 3-Cl and 4-Cl substitutions were effective at enhancing the activity of both caspase-3 and caspase-9 in the MCF7 breast cancer cell line. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is often triggered by mitochondrial stress.

Consistent with the activation of the intrinsic pathway, these compounds have been observed to reduce the mitochondrial membrane potential (MMP). ijcce.ac.ircivilica.com A decrease in MMP is a hallmark of early apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Furthermore, the generation of reactive oxygen species (ROS) has been identified as another probable mechanism of cytotoxicity. ijcce.ac.ir Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger apoptotic cell death. The concomitant induction of both apoptosis and autophagy has also been reported for some related thiazole acetamide scaffolds, suggesting a complex cellular response to these compounds. nih.gov

Currently, there is a lack of specific published research detailing the cellular localization and subcellular distribution of this compound. Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action and identifying its molecular targets. Techniques such as fluorescence microscopy with tagged derivatives or subcellular fractionation followed by analytical quantification would be required to elucidate its distribution. Such studies would clarify whether the compound acts primarily on targets in the cytoplasm, nucleus, mitochondria, or other organelles, providing valuable information to explain the observed biological effects like apoptosis induction. This remains a key area for future investigation.

Gene Expression and Proteomic Analysis in Response to this compound Exposure

Comprehensive gene expression and proteomic analyses have not yet been reported for this compound. These advanced analytical techniques are powerful tools for obtaining an unbiased, system-wide view of the cellular response to a drug.

Transcriptomic analysis (e.g., via RNA-sequencing) would reveal changes in gene expression, identifying pathways that are upregulated or downregulated upon exposure to the compound. This could point to specific cellular processes affected, such as cell cycle regulation, DNA repair, or metabolic pathways. Similarly, proteomic studies, using techniques like mass spectrometry, would identify changes in protein levels and post-translational modifications. nih.govnih.gov This information can help to directly identify the protein targets of the compound or downstream effectors of its activity. For a compound that induces apoptosis, proteomic analysis could confirm the cleavage of caspases and their substrates, providing a detailed molecular snapshot of the cell death process. The application of these omics technologies would be a critical next step in fully characterizing the mechanistic basis of this compound's activity.

Mechanistic Basis for Selectivity and Specificity of this compound

A crucial aspect of drug development is achieving selectivity, where a compound preferentially affects cancer cells over normal, healthy cells, thereby minimizing side effects. ijcce.ac.ir The mechanistic basis for the selectivity of this compound is an area of active investigation, often explored through computational and experimental approaches.

Molecular docking studies for related thiazole derivatives have been used to predict potential protein targets. For example, some thiazole-based thiosemicarbazones were docked against the Rab7b protein, which is implicated in malignant cell differentiation, to explore it as a possible target. nih.gov The anticancer activity of the broader class of 1,3-thiazole derivatives has been attributed to several mechanisms, including tyrosine kinase inhibition and DNA binding. ijcce.ac.ir The specific molecular targets of this compound itself are not yet fully elucidated.

The specificity of a compound is also defined by its activity at one molecular target versus others. For different classes of thiazole derivatives, selectivity has been demonstrated. For instance, certain N-phenyl-(2-aminothiazol-4-yl)acetamides were found to be potent and selective agonists for the human β3-adrenergic receptor, with much lower activity at the β1- and β2-adrenergic receptors. nih.gov While this study focused on a different therapeutic area, it illustrates that the thiazole acetamide scaffold can be modified to achieve high target specificity. Uncovering the specific kinases, enzymes, or receptors that this compound interacts with is essential for understanding its selectivity for cancer cells and for its further development as a therapeutic agent.

Preclinical Pharmacological Profiling and Therapeutic Potential of N 4 4 Chlorophenyl 1,3 Thiazol 2 Yl Acetamide Excluding Human Data and Safety

In Vitro Pharmacological Characterization of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

In vitro studies have been crucial in elucidating the initial pharmacological profile of this compound and its analogs, primarily highlighting its potential as an anticancer agent.

The primary therapeutic potential of this compound and its derivatives has been investigated in the context of oncology, demonstrating cytotoxic effects against various human cancer cell lines.

Research has focused on a series of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-phenylacetamido)acetamide derivatives. In these studies, the core structure of this compound is maintained while substitutions are made on the phenylacetamide moiety. The cytotoxic activity of these compounds was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

One of the most potent derivatives in this series, compound 8a , which features an ortho-chlorine substitution on the phenyl ring of the acetamide (B32628) side chain, displayed significant cytotoxic activity against HeLa (cervical cancer) cells with a half-maximal inhibitory concentration (IC50) of 1.3 ± 0.14 µM. ijcce.ac.irijcce.ac.ir The study also showed that HeLa and U87 (glioblastoma) cells were more sensitive to this series of compounds, while A549 (lung carcinoma) cells were more resistant. ijcce.ac.irijcce.ac.ir Some of the evaluated compounds in this series exhibited greater cytotoxicity against U87 cells than the standard anticancer drug, doxorubicin. ijcce.ac.irijcce.ac.ir

The proposed mechanism for the observed cytotoxicity includes the activation of caspase-3, a key enzyme in the apoptotic pathway, reduction of the mitochondrial membrane potential (MMP), and the generation of reactive oxygen species (ROS), all of which are hallmarks of induced cell death. ijcce.ac.irijcce.ac.ir

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound Cell Line IC50 (µM)
Derivative 8a HeLa 1.3 ± 0.14
Doxorubicin HeLa Not specified
Various Derivatives A549 Less active than Doxorubicin
Various Derivatives U87 Some more active than Doxorubicin

Data is primarily focused on derivatives of the title compound.

Based on the available public literature, there is no specific information on the selectivity panel screening of this compound against a broad range of related biological targets. Such studies are essential to determine the compound's specificity and potential off-target effects. While the 1,3-thiazole core is present in drugs targeting a variety of receptors and enzymes, including kinases, specific selectivity data for this compound is not available. ijcce.ac.ir

In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic and Efficacy Focus)

A comprehensive search of publicly available scientific literature did not yield any in vivo proof-of-concept studies specifically for this compound. Research on a structurally related compound, a N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative, has shown a significant reduction in tumor growth in an A375 melanoma xenograft mouse model, suggesting that this class of compounds has the potential for in vivo efficacy. nih.gov However, direct evidence for the title compound is lacking.

There is no information available in the public domain regarding the selection and validation of animal models for the study of this compound for any specific disease indication.

No studies identifying or validating biomarkers for the preclinical assessment of this compound have been found in the available literature.

There is no information available in the public literature on the in vivo target engagement assessment of this compound.

Pre-ADME Considerations for this compound Analogues

In Vitro Metabolic Stability (e.g., microsomal stability, liver S9)

No data from in vitro metabolic stability assays using liver microsomes or S9 fractions for this compound or its close analogues have been found in the public domain. Such studies are crucial for predicting the intrinsic clearance of a compound and its likely metabolic fate in vivo.

Plasma Protein Binding

Information regarding the extent to which this compound and its analogues bind to plasma proteins, such as albumin, is not available. This parameter is critical as it influences the distribution and availability of a drug to its target sites.

Membrane Permeability Studies (e.g., Caco-2, PAMPA)

There is no published data on the membrane permeability of this compound or its analogues from assays like the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are standard methods for predicting the oral absorption of drug candidates.

Enzyme Inhibition/Induction Potential (e.g., CYP inhibition)

The potential of this compound and its analogues to inhibit or induce key drug-metabolizing enzymes, particularly the cytochrome P450 family, has not been documented in available literature. This information is vital for assessing the potential for drug-drug interactions.

Translational Aspects from In Vitro to In Vivo Preclinical Models for this compound

Due to the lack of in vitro data, a discussion on the translational aspects of these findings to in vivo preclinical models for this compound is not possible. Establishing an in vitro-in vivo correlation (IVIVC) is a key step in drug development, allowing for the prediction of a drug's pharmacokinetic profile in living organisms based on laboratory data.

Computational Chemistry and Cheminformatics Applications in N 4 4 Chlorophenyl 1,3 Thiazol 2 Yl Acetamide Research

Molecular Docking and Dynamics Simulations for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level.

Molecular docking is employed to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This analysis helps in understanding the fundamental molecular interactions that govern the compound's biological activity. For derivatives of the this compound scaffold, docking studies have been instrumental in elucidating their mechanism of action. For instance, studies on structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated good docking scores within the binding pockets of various protein targets, suggesting their potential as lead compounds for rational drug design. researchgate.netnih.gov These analyses identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are essential for binding affinity.

Research on various thiazole (B1198619) derivatives has identified tubulin as a significant target. nih.govnih.gov Molecular docking studies have been used to predict the binding interactions of these compounds within the colchicine (B1669291) binding site of tubulin, revealing key hydrophobic and hydrogen bonding interactions that contribute to their antiproliferative activity. nih.gov

Table 1: Molecular Docking Findings for Thiazole Derivatives
Derivative ClassProtein Target (PDB ID)Key Interactions ObservedSignificance of Findings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesTyrosine Kinase (1JIJ), Estrogen Receptor (3ERT), DNA Gyrase (4WMZ) researchgate.netnih.govnih.govHydrogen bonds, hydrophobic interactions within the active site. researchgate.netnih.govIdentified potential lead compounds for antimicrobial and anticancer applications. researchgate.netnih.gov
2,4-disubstituted thiazole derivativesTubulin (Colchicine binding site) nih.govnih.govHydrogen bonds and hydrophobic interactions. nih.govElucidated the mechanism of tubulin polymerization inhibition and anticancer activity. nih.govnih.gov
Thiazole Schiff base derivativesDNA Gyrase (1JIJ) mdpi.comHigh binding energies and interactions with protein residues. mdpi.comDemonstrated promising binding scores against bacterial protein targets. mdpi.com

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing conformational changes that may occur in both the ligand and the target protein upon binding. These simulations can predict how the binding of a compound like this compound or its analogues might alter the protein's shape, potentially activating or inhibiting its function. For example, MD simulations can be used to assess the stability of the predicted binding poses from docking studies over time. mdpi.com Although specific MD studies detailing the conformational changes induced by the parent compound are not extensively documented in the available literature, this computational approach is crucial for validating docking results and gaining a deeper understanding of the dynamic nature of the molecular recognition process for its derivatives. nih.gov

De Novo Design and Virtual Screening Approaches for this compound Derivatives

Computational approaches are pivotal in designing novel derivatives of this compound with improved biological activities.

De Novo Design: This method involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. Starting from the core thiazole scaffold, algorithms can add or modify functional groups to optimize interactions within the target's binding site, leading to the creation of entirely new chemical entities. nih.gov

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For the this compound series, virtual screening can be performed in two primary ways:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein to dock vast numbers of compounds from a database, ranking them based on their predicted binding affinity. mdpi.commdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of a known active ligand, like this compound, as a template to search for other compounds with similar shapes and chemical features. mdpi.com

These strategies have been successfully applied to design and identify new thiazole derivatives with potential anticancer and antimicrobial properties. nih.govijcce.ac.ir

In Silico ADMET Prediction for this compound Analogues

A significant challenge in drug development is the high attrition rate of compounds due to poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early identification of candidates with favorable drug-like characteristics. researchgate.net For analogues of this compound, computational models are used to predict these essential parameters. Studies on various 4-(4-chlorophenyl)thiazole compounds have shown that they possess important pharmacokinetic properties, making them promising candidates for further development. nih.govnih.gov

Oral bioavailability is a key determinant of a drug's efficacy. Computational tools are used to predict properties related to absorption, such as solubility, permeability, and adherence to established drug-likeness rules like Lipinski's Rule of Five. In silico studies on 4-(4-chlorophenyl)thiazole compounds have indicated good potential for oral availability. nih.govscielo.br Similarly, ADME predictions for other thiazole derivatives have shown promising profiles, suggesting they are likely to be well-absorbed after oral administration. nih.gov

Table 2: Predicted Absorption Properties for Thiazole Derivatives
Compound ClassPredicted PropertyComputational FindingImplication
4-(4-chlorophenyl)thiazole compoundsOral AvailabilityCompounds demonstrated good oral availability in silico. nih.govscielo.brHigh potential for development as orally administered drugs.
4-(4-bromophenyl)-thiazol-2-amine derivativesLipinski's Rule of FiveCompounds showed promising ADME properties with no violations of Lipinski's rule. nih.govIndicates good drug-like characteristics and likely oral absorption.
Thiazole Schiff base derivativesHuman Intestinal Absorption (HIA)Derivatives were predicted to have good HIA values. nih.govSuggests efficient absorption from the gastrointestinal tract.

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for forming toxic metabolites. In silico tools can predict the most likely sites on a molecule that are susceptible to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes. For this compound and its analogues, these programs analyze the chemical structure to identify atoms that are most prone to oxidation or other metabolic reactions. This information is invaluable for designing derivatives with improved metabolic stability, potentially leading to a longer duration of action and a better safety profile. While specific metabolism site prediction studies on the title compound are not widely reported, the general ADMET analysis of related thiazole derivatives often includes metabolic stability predictions as part of a comprehensive pharmacokinetic profile. nih.govresearchgate.net

Computational Prediction of Excretion and Distribution Properties

In silico models are instrumental in the early stages of drug discovery for forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. mdpi.comsemanticscholar.org For this compound and its analogs, computational tools are employed to predict their pharmacokinetic profiles, specifically their distribution and excretion characteristics, thereby guiding lead optimization and reducing the likelihood of late-stage clinical failures.

The distribution of a compound throughout the body is a critical factor influencing its efficacy and potential toxicity. Key parameters predicted by computational models include the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. These models typically rely on quantitative structure-property relationship (QSPR) approaches, which correlate calculated molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight, and charge) with experimentally determined distribution data. mdpi.commdpi.com For the class of 4-(4-chlorophenyl)thiazole compounds, in silico studies have indicated that they possess pharmacokinetic properties consistent with potential drug candidates. nih.gov

Excretion is the process by which a drug and its metabolites are removed from the body, primarily via the kidneys (renal excretion) or the liver (biliary excretion). Computational models predict excretion pathways and clearance rates. These predictions are often based on physicochemical properties such as solubility and ionization state (pKa), as well as interactions with drug transporters. mdpi.com Machine learning and deep learning models, trained on large datasets of known compounds, are increasingly being used to predict these complex biological processes with greater accuracy. researchgate.netsemanticscholar.org

Table 1: Commonly Predicted Distribution and Excretion Properties This table is representative of the types of data generated in computational ADMET studies and is not specific to this compound.

ParameterDescriptionTypical Computational MethodImportance in Drug Development
Volume of Distribution (Vd) Apparent volume into which a drug distributes in the body at equilibrium.QSPR models based on lipophilicity and pKa.Indicates the extent of tissue distribution; influences half-life.
Plasma Protein Binding (%PPB) The extent to which a drug binds to proteins in blood plasma.Models using descriptors like logP and topological indices.Affects drug clearance and the concentration of free, active drug.
Blood-Brain Barrier (BBB) Permeability Ability of a compound to cross the BBB and enter the central nervous system.Classification or regression models based on PSA, H-bond donors/acceptors.Crucial for CNS-targeting drugs; important to avoid for peripherally acting drugs.
Renal Clearance (CLr) The rate at which a drug is cleared from the body by the kidneys.QSPR models incorporating GFR estimates and transporter interactions.Determines dosing frequency and potential for drug accumulation.
P-glycoprotein (P-gp) Substrate Predicts if the compound is a substrate of the P-gp efflux transporter.Binary classification models (e.g., SVM, Random Forest).Affects absorption, distribution (including BBB), and elimination.

Data Mining and Machine Learning Applications in this compound Research

Data mining and machine learning (ML) have become essential technologies in medicinal chemistry for identifying structure-activity relationships (SAR) and guiding the design of new therapeutic agents. researchgate.netmdpi.com For this compound and related thiazole derivatives, these computational approaches are primarily used to develop Quantitative Structure-Activity Relationship (QSAR) models that predict biological activities. tandfonline.comresearchgate.netimist.ma

QSAR modeling involves the development of mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov For thiazole derivatives, both 2D and 3D-QSAR models have been developed.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity indices, and counts of specific atoms or functional groups. Studies on thiazole derivatives have used 2D-QSAR to predict antimicrobial activity, revealing that descriptors like T_C_C_4 (count of carbon atoms separated by four bonds) are significant contributors to the model. researchgate.net

3D-QSAR: These models require the 3D alignment of the molecules and use descriptors related to the steric and electrostatic fields surrounding them. Methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been applied to aryl thiazole derivatives, indicating that electrostatic effects predominantly determine binding affinities for certain biological targets. researchgate.net

Beyond traditional QSAR, various machine learning algorithms are employed to build more complex and predictive models for thiazole-containing compounds. These include:

Support Vector Machines (SVM): Used to build classification and regression models for predicting the anticancer activity of thiazole derivatives. nih.gov

Random Forest (RF): An ensemble learning method used to create robust classification models, for instance, to predict the anti-Cryptococcus neoformans activity of 2-thiazolylhydrazones. tandfonline.com

Artificial Neural Networks (ANN): Applied to model complex, non-linear relationships between molecular descriptors and the biological activity of thiazole derivatives. imist.ma

These studies collectively demonstrate that machine learning and data mining are powerful tools for elucidating the SAR of thiazole-based compounds. By analyzing large datasets of related molecules, these models can identify key structural features responsible for a desired biological effect, thereby accelerating the discovery of new drug candidates structurally related to this compound. researchgate.net

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis of this compound

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are quantum chemical calculations that provide significant insights into the chemical reactivity, stability, and intermolecular interactions of a molecule. nih.govxisdxjxsu.asia These methods, typically performed using Density Functional Theory (DFT), have been applied to close structural analogs of this compound to understand its electronic characteristics. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For closely related dichlorophenyl-N-(1,3-thiazol-2-yl)acetamides, DFT calculations have shown the distribution of these orbitals. The HOMO is typically localized over the thiazole ring and the substituted phenyl ring, while the LUMO is also distributed across these aromatic systems. researchgate.net This distribution indicates that these regions are the primary sites for charge transfer interactions.

Table 2: Calculated FMO Properties of Structurally Related Dichlorophenyl-N-(1,3-thiazol-2-yl)acetamides Data inferred from computational studies on closely related analogs. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide-8.848-4.4354.413
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide-8.933-4.6644.269

The energy gap values for these analogs suggest significant chemical reactivity and the potential for charge transfer within the molecules. researchgate.net

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asiaresearchgate.net

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are favorable sites for electrophilic attack. In this compound and its analogs, these regions are typically located around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. researchgate.net

Positive Potential Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. For this class of molecules, the most positive potential is generally found on the hydrogen atom of the amide (N-H) group, indicating its potential to act as a hydrogen bond donor. researchgate.net

The MEP analysis thus highlights the reactive centers of the molecule, providing a rationale for its binding behavior with biological targets and its intermolecular interactions. nih.gov

Future Directions and Emerging Research Avenues for N 4 4 Chlorophenyl 1,3 Thiazol 2 Yl Acetamide

Potential for Multi-Targeted Approaches with N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

The development of multi-targeted agents represents a paradigm shift in drug discovery, aiming to enhance therapeutic efficacy and overcome drug resistance by modulating multiple biological targets simultaneously. The structural framework of this compound and its analogues suggests a potential for such an approach. Research on related thiazole (B1198619) derivatives has revealed a spectrum of biological activities, including anticancer and antimicrobial properties. researchgate.net

For instance, derivatives of the core molecule have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and the generation of reactive oxygen species (ROS). This suggests that this compound could be further functionalized to incorporate moieties that inhibit key survival pathways in cancer cells, such as those involving tyrosine kinases or anti-apoptotic proteins. The 1,3-thiazole ring is a key component in market-approved drugs like the tyrosine kinase inhibitor Dasatinib (B193332), highlighting the potential for this scaffold in multi-target drug design.

Future research could focus on designing hybrid molecules that combine the this compound scaffold with other pharmacophores known to target different pathways implicated in a specific disease. This strategy could lead to the development of more potent and selective therapeutic agents with a reduced likelihood of resistance development.

Integration with Advanced Drug Delivery Systems (Conceptual Framework)

The therapeutic efficacy of a potent molecule like this compound can be significantly enhanced through its integration with advanced drug delivery systems. These systems can improve solubility, prolong circulation time, and enable targeted delivery to the site of action, thereby maximizing therapeutic outcomes while minimizing off-target effects.

Conceptually, this compound could be encapsulated within various nanocarriers. Lipid-based nanoparticles and graphene nanomaterials have shown promise in delivering anticancer agents, exploiting the unique microenvironment of tumors for enhanced uptake. mdpi.com

Potential Drug Delivery Strategies:

Delivery SystemConceptual Application for this compoundPotential Advantages
Lipid-based Nanoparticles Encapsulation to improve bioavailability and enable passive targeting to tumors via the enhanced permeability and retention (EPR) effect.Increased solubility, protection from degradation, reduced systemic toxicity.
Polymeric Micelles Formulation into micelles for controlled release and improved pharmacokinetics.Enhanced stability, prolonged circulation, potential for stimuli-responsive release.
Drug-Antibody Conjugates Covalent linking to a monoclonal antibody that targets a tumor-specific antigen for active and precise delivery.High specificity, reduced off-target effects, potential to overcome drug resistance.

Further research in this area would involve the formulation and in vitro/in vivo characterization of these drug delivery systems to assess their feasibility and therapeutic potential.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

While the primary focus of research on this compound and its analogues has been on their anticancer properties, the underlying mechanisms of action suggest potential applications in other therapeutic areas. mdpi.com

The demonstrated ability of its derivatives to induce apoptosis and generate ROS in cancer cells could be relevant for other hyperproliferative or pathological cell conditions. For instance, diseases characterized by excessive cell proliferation or resistance to apoptosis could be potential targets.

Furthermore, analogues of this compound have exhibited antimicrobial activity. researchgate.net This opens up an entirely new avenue for research, exploring its potential as an antibacterial or antifungal agent, which is particularly relevant in the current era of increasing antimicrobial resistance. The structural similarity to other biologically active thiazole-containing compounds, such as the antibacterial sulfathiazole, lends credence to this possibility.

Emerging Therapeutic Targets:

Therapeutic AreaMechanistic Rationale
Inflammatory Diseases Modulation of cellular signaling pathways involved in inflammation.
Neurodegenerative Diseases Potential to interfere with pathological protein aggregation or cellular stress pathways.
Infectious Diseases Inhibition of microbial growth or virulence factors. researchgate.net

Systematic screening of this compound and a library of its analogues against a broader range of biological targets is warranted to uncover novel therapeutic applications.

Challenges and Opportunities in this compound Research

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound, these challenges include optimizing its pharmacokinetic properties, ensuring a favorable safety profile, and overcoming potential drug resistance mechanisms.

One of the significant opportunities lies in its potential to combat drug-resistant cancers. researchgate.net Research on a closely related analogue, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has shown high potency against both sensitive and resistant cancer cell lines. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for developing therapies that are effective in patients who have failed conventional treatments.

Another opportunity lies in the application of modern drug design techniques, such as computational modeling and artificial intelligence, to guide the synthesis of new analogues with improved properties. Molecular docking studies have already been employed for related compounds to understand their binding modes and guide rational drug design. researchgate.net

Unexplored Chemical Space and Synthetic Challenges for this compound Analogues

The exploration of the chemical space around the this compound core is crucial for identifying analogues with superior activity and drug-like properties. While some structure-activity relationship (SAR) studies have been conducted, there remains a vast unexplored territory.

Future synthetic efforts could focus on:

Modification of the chlorophenyl ring: Introducing different substituents to probe the effects on activity and selectivity.

Alterations to the acetamide (B32628) group: Replacing it with other functional groups to modulate physicochemical properties and target interactions.

Functionalization of the thiazole ring: Exploring substitutions at the C5 position of the thiazole ring.

The synthesis of these analogues, while based on established chemical principles such as the Hantzsch thiazole synthesis, may present specific challenges. sc.edu These can include achieving regioselectivity, managing protecting groups, and developing efficient purification methods. Overcoming these synthetic hurdles will be essential for the continued development of this promising class of compounds.

Q & A

Q. What are the established synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or nucleophilic substitution reactions. For example, reacting 4-(4-chlorophenyl)-2-aminothiazole with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere yields the acetamide derivative. Key optimization parameters include:

  • Temperature : Maintaining 0–5°C during acylation to prevent side reactions.
  • Catalysts : Using triethylamine as a base to enhance nucleophilicity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify acetamide carbonyl signals (~168–170 ppm) and aromatic proton integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 279.05).
  • Elemental analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages .

Q. What biological screening models are appropriate for initial evaluation of this compound?

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Cytotoxicity screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : COX-1/COX-2 inhibition assays using fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects.
  • Thiazole ring modification : Introduce methyl or ethyl groups at the 5-position to enhance steric bulk and target selectivity.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with enzymes like COX-2 or 15-LOX .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., celecoxib for COX-2 inhibition).
  • Dose-response validation : Perform triplicate experiments with gradient concentrations (0.1–100 µM) to ensure reproducibility.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide) to identify trends .

Q. How can X-ray crystallography elucidate the compound's binding mode with biological targets?

  • Co-crystallization : Grow crystals of the compound with purified enzymes (e.g., COX-2) using vapor diffusion methods.
  • Data refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and electron density maps to confirm ligand orientation .

Q. What in silico tools predict pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • ADME prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 metabolism.
  • Metabolite identification : Use GLORYx or MetaPred to simulate phase I/II metabolic pathways (e.g., acetylation or sulfation) .

Methodological Notes

  • Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays).
  • Crystallography troubleshooting : Adjust cryoprotectant concentrations (e.g., 25% glycerol) to improve crystal stability during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.